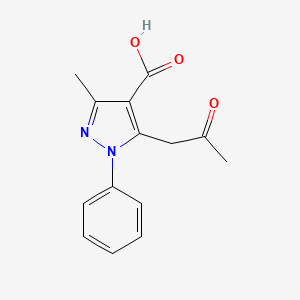

3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Molecular Formula: C₁₄H₁₄N₂O₃ Molecular Weight: 258.277 g/mol CAS Registry Number: Not explicitly provided in the evidence, but ChemSpider ID 603255 is associated with this compound . Synonyms:

- 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxamide

This pyrazole derivative features a phenyl group at the 1-position, a methyl group at the 3-position, and a 2-oxopropyl substituent at the 5-position.

Properties

IUPAC Name |

3-methyl-5-(2-oxopropyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYLAXJJWDRRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351144 | |

| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294874-70-7 | |

| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Pyrazolone Intermediate

One common approach involves the use of 3-methyl-1-phenyl-5-pyrazolone as a starting intermediate, which undergoes further functionalization to introduce the 2-oxopropyl and carboxylic acid groups.

Step 1: Formation of 3-methyl-1-phenyl-5-pyrazolone

Acetophenone reacts with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent to form the pyrazolone ring. This step involves condensation followed by cyclization.

Step 2: Introduction of 2-oxopropyl group

The 5-position of the pyrazolone is alkylated or acylated with a suitable 2-oxopropyl precursor, such as 2-bromoacetone or 2-oxopropyl halides, under controlled conditions to yield the 5-(2-oxopropyl) substituted pyrazole.

Step 3: Carboxylation at position 4

The carboxylic acid group at position 4 can be introduced via oxidation or by using carboxylation reagents on a suitable precursor, often involving ester intermediates that are hydrolyzed to the acid.

This method is supported by the molecular formula C14H14N2O3 and molecular weight 258.27 g/mol, consistent with the target compound.

Cyclization and Condensation Route

An alternative method involves the condensation of α,β-unsaturated ketones with hydrazine derivatives, followed by cyclization to form the pyrazole ring with the desired substituents.

Step 1: Preparation of α,β-unsaturated ketone

Starting from acetophenone derivatives, α,β-unsaturated ketones are synthesized via aldol condensation or related methods.

Step 2: Condensation with hydrazine

The α,β-unsaturated ketone undergoes condensation with methylhydrazine or phenylhydrazine under acidic or catalytic conditions to form the pyrazole ring.

Step 3: Cyclization and functional group adjustments

Controlled heating and pH adjustments promote cyclization and formation of the carboxylic acid group at position 4.

This approach is analogous to methods used in related pyrazole syntheses and allows for good yields and purity.

Solvents: Ethanol, methanol, or other alcohols are commonly used as solvents for condensation and cyclization reactions.

Temperature: Reflux temperatures (around 80–100°C) are typical for condensation steps; lower temperatures (0–30°C) may be used during sensitive alkylation or acylation steps.

Catalysts: Acid catalysts such as trifluoroacetic acid or acid-binding agents may be employed to facilitate cyclization.

Purification: Recrystallization from aqueous alcohol mixtures (e.g., 40% ethanol) is used to obtain high-purity products.

- Representative Data Table: Synthesis Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazolone formation | Acetophenone + hydrazine hydrate, EtOH | 80–100 | 2–5 hours | ~80 | Reflux, monitored by TLC |

| 2-oxopropyl group introduction | 2-bromoacetone or equivalent, base catalyst | 0–30 | 1–3 hours | 70–85 | Controlled addition, inert atmosphere |

| Carboxylation/hydrolysis | Ester intermediate + acid/base hydrolysis | Room temp to reflux | 1–4 hours | 75–90 | Recrystallization for purity |

The synthetic routes have been optimized to improve yield and reduce impurities, particularly isomeric byproducts.

Use of mild acid catalysts and controlled temperature profiles enhances selectivity for the desired pyrazole isomer.

Recrystallization from mixed solvents improves purity to >99%, essential for pharmaceutical applications.

Alternative synthetic routes involving direct cyclization of α,β-unsaturated ketones with hydrazine derivatives have been shown to reduce reaction steps and improve overall efficiency.

The preparation of 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves multi-step synthetic strategies centered on pyrazole ring formation and selective functionalization. Key methods include:

Condensation of acetophenone derivatives with hydrazine to form pyrazolone intermediates.

Introduction of the 2-oxopropyl substituent via alkylation/acylation.

Carboxylation or hydrolysis to install the carboxylic acid group.

Optimized reaction conditions, catalysts, and purification techniques ensure high yield and purity, making these methods suitable for research and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Conditions: Reactions are typically carried out in acidic or neutral media.

Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Products: Reduction can convert ketones to alcohols or carboxylic acids to primary alcohols.

-

Substitution

Reagents: Nucleophiles such as amines or alkoxides.

Conditions: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Products: Substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic properties. The pyrazole ring is a common motif in pharmaceuticals, and modifications of this compound could lead to new treatments for diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | CAS RN | Purity/Concentration | Key Functional Differences |

|---|---|---|---|---|---|---|

| 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₄H₁₄N₂O₃ | 1-Ph, 3-Me, 5-(2-oxopropyl), 4-COOH | 258.277 | N/A | N/A | 2-oxopropyl group; carboxylic acid |

| 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₁H₇F₃N₂O₂ | 1-Ph, 5-CF₃, 4-COOH | 256.18 | 98534-81-7 | >97.0% | Trifluoromethyl (CF₃) at 5-position |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | C₁₂H₈ClF₃N₂OS | 1-Me, 3-CF₃, 5-(3-Cl-PhS), 4-CHO | 344.72 (estimated) | N/A | N/A | Sulfanyl and aldehyde groups |

Physicochemical Properties

| Property | Target Compound | 5-(Trifluoromethyl) Analog | 5-(3-Chlorophenylsulfanyl) Analog |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Moderate in polar solvents | High in DMSO due to CF₃ group | Low in water; high in organic solvents |

| Stability | Stable under inert conditions | Hygroscopic due to CF₃ group | Light-sensitive (sulfanyl group) |

Notes

Gaps in Data : Direct comparative studies on biological activity or crystallographic data (e.g., via SHELX software ) are absent in the provided evidence.

Synthetic Challenges : The 2-oxopropyl group in the target compound may necessitate multi-step protection-deprotection strategies, unlike analogs with halogens or sulfanyl groups.

Regulatory Status : The trifluoromethyl derivative (CAS 98534-81-7) is commercially available at >97% purity, indicating established industrial synthesis protocols .

Biological Activity

3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C14H14N2O3, with a molecular weight of 254.27 g/mol. The structure features a pyrazole ring substituted with a phenyl group and a carboxylic acid moiety, which is essential for its biological activity.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1 have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, compound 1 was found to reduce TNF-α levels by approximately 70% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for compound 1 was determined to be around 32 µg/mL against these pathogens, suggesting its potential utility in treating bacterial infections .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. Compound 1 exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. In one study, treatment with compound 1 resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

Synthesis

The synthesis of compound 1 typically involves the reaction of appropriate hydrazones with acetic anhydride or similar reagents under controlled conditions. The following table summarizes different synthetic routes reported in literature:

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Hydrazone reaction | Acetic anhydride | 85 |

| Cyclization method | Ethyl acetoacetate | 75 |

| Condensation reaction | Phenylacetic acid | 80 |

Case Study: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, administration of compound 1 resulted in a significant reduction in edema compared to the control group. The study recorded a reduction of up to 60% in paw swelling after treatment with compound 1 at a dosage of 20 mg/kg .

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of compound 1 against multi-drug resistant strains of bacteria. The results indicated that compound 1 not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics like amoxicillin. This combination therapy reduced the MIC values significantly, enhancing the overall antibacterial activity .

Q & A

Q. What are the established synthetic routes for 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and hydrolysis. A representative method includes:

- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA to form the pyrazole core .

- Step 2 : Alkylation or substitution at the 5-position using a 2-oxopropyl group. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids in degassed DMF/water (3:1) at 80°C, using K₃PO₄ as a base and Pd(PPh₃)₄ as a catalyst .

- Step 3 : Hydrolysis of the ester intermediate (e.g., ethyl carboxylate) under basic conditions (NaOH/EtOH, reflux) to yield the carboxylic acid .

Q. Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key characterization methods include:

Q. How does the reactivity of the 2-oxopropyl substituent influence downstream functionalization?

The 2-oxopropyl group is electrophilic at the ketone position, enabling:

- Nucleophilic additions (e.g., Grignard reagents or hydrazines for hydrazone formation).

- Reduction (e.g., NaBH₄ to yield a secondary alcohol).

- Condensation reactions with amines or hydroxylamines to form imines or oximes, useful for bioconjugation .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties and potential bioactivity of this compound?

- DFT Calculations : Use Gaussian or Amsterdam Density Functional (ADF) software to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions .

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2 or kinases) using AutoDock Vina. The carboxylic acid group may act as a hydrogen-bond donor, enhancing binding affinity .

- ADMET Prediction : Tools like SwissADME can predict solubility, bioavailability, and metabolic stability based on logP and polar surface area .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in anti-inflammatory applications?

- Modify Substituents :

- Replace the phenyl group with electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability.

- Substitute the 2-oxopropyl chain with bioisosteres (e.g., 2-cyanoethyl) to alter pharmacokinetics.

- Synthetic Routes : Use parallel synthesis to generate a library of derivatives via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .

- Assays : Test COX-2 inhibition (ELISA) and cytokine suppression (e.g., IL-6 in RAW 264.7 macrophages) .

Q. What are the critical considerations for ensuring compound stability during long-term storage and in vitro assays?

- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the 2-oxopropyl group. Lyophilization is recommended for aqueous solutions .

- Buffered Solutions : Use pH 7.4 PBS or DMSO stocks (<10% v/v in cell media) to avoid precipitation.

- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis to detect decomposition products (e.g., decarboxylation or ketone reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.